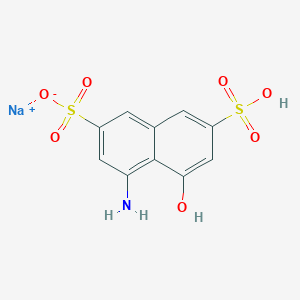
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role in the synthesis of dyes and pigments, as well as its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro compound is subsequently reduced using iron powder to form 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the product is neutralized with sodium carbonate to obtain the desired monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrogen gas are typically used as reducing agents.
Substitution: Reagents such as diazonium salts and halogens are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which are valuable intermediates in the synthesis of dyes, pigments, and other organic compounds .
Aplicaciones Científicas De Investigación
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research studies explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the production of optical brighteners, detergents, and textile treatments.
Mecanismo De Acción
The mechanism of action of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. Its amino and hydroxyl groups facilitate binding to specific enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in various research applications .
Propiedades
Número CAS |
17265-34-8 |
|---|---|
Fórmula molecular |
C10H8NNaO7S2 |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
Clave InChI |
QPILZZVXGUNELN-UHFFFAOYSA-M |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+] |
SMILES isomérico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
17265-34-8 5460-09-3 |
Descripción física |
Dry Powder |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















